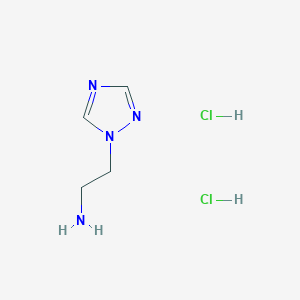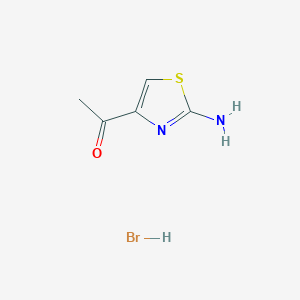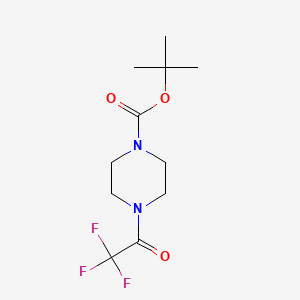
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, similar tert-butyl piperazine-1-carboxylate derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential biological activities and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves nucleophilic substitution reactions, condensation reactions, or multi-step synthetic processes. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods demonstrate the versatility in the synthetic approaches for tert-butyl piperazine-1-carboxylate derivatives.
Molecular Structure Analysis
The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been confirmed using various spectroscopic techniques such as FT-IR, NMR, and LCMS, as well as single crystal X-ray diffraction analysis. For instance, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was calculated using density functional theory (DFT) and compared with X-ray diffraction values . These analyses provide detailed insights into the conformation and geometry of the molecules.
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions due to the presence of reactive functional groups. For example, the presence of a nitro group in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate suggests potential for further chemical transformations such as reduction to an amine . The modified Bruylants approach used to prepare tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate indicates the possibility of introducing additional functional groups onto the piperazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and intermolecular interactions play a significant role in determining the properties of these compounds. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate features C–H⋯O hydrogen bonds that link the molecules into chains . The presence of fluorine atoms, as in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, can affect the lipophilicity and potential bioactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of Vandetanib and Other Therapeutic Agents
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate serves as a critical intermediate in the synthesis of complex molecules, including Vandetanib, a therapeutic agent. The synthesis process involves a series of chemical reactions including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination to achieve the title compound with higher yield and commercial value for industrial-scale production (W. Mi, 2015).
Role in Asymmetric Synthesis of N-heterocycles
This compound plays a pivotal role in the asymmetric synthesis of N-heterocycles, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, highlighting the importance of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate in medicinal chemistry and drug discovery processes (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Development of Piperazine-Based Drugs
The compound's piperazine core is integral to the design of numerous drugs with various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the compound's versatility as a building block in drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Environmental and Industrial Applications
Besides its pharmaceutical significance, tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate and related compounds have been explored for environmental and industrial applications. This includes its potential use in the degradation of environmental pollutants and in the synthesis of materials with unique properties, showcasing the compound's broader impact beyond medicinal chemistry (L. Hsieh, Cheng-Hsien Tsai, Juu‐En Chang, M. Tsao, 2011).
Eigenschaften
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDAHYEJNNOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604742 | |
| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |
CAS RN |
77278-37-6 | |
| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)
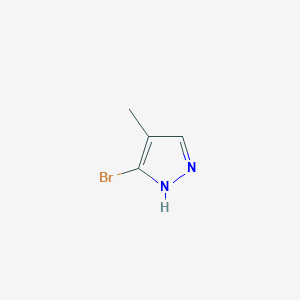


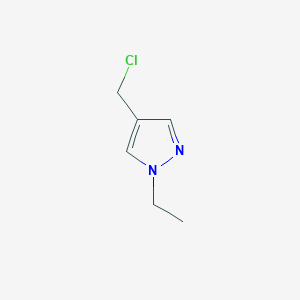



![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
